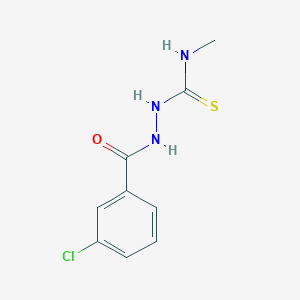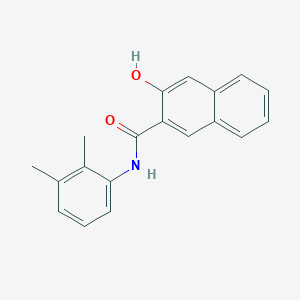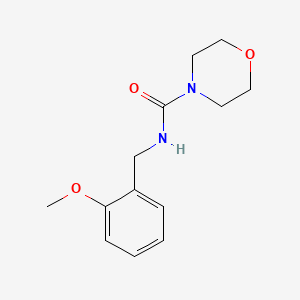![molecular formula C15H10N2O4 B5507842 benzo-1,4-quinone O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime](/img/structure/B5507842.png)
benzo-1,4-quinone O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is related to benzo-1,4-quinone derivatives and benzoxazole compounds, known for their wide range of applications in organic synthesis and potential biological activities. These compounds are often explored for their unique chemical and physical properties, which make them valuable in the development of new materials, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
Nicolaides et al. (1997) explored the thermal reactions of O-methyl o-quinone monoxime with methyl-, methylene-, and methine-substituted aromatic compounds, leading to the synthesis of benzo[d]oxazole and 1,4‐benzoxazine derivatives. This study illustrates the reactivity of o-quinone monoximes towards aromatic compounds, which could be relevant for synthesizing the compound of interest (Nicolaides et al., 1997).
Molecular Structure Analysis
Arsenyev et al. (2020) synthesized a sterically hindered o-benzoquinone derivative, elucidating its structure through various spectroscopic methods and X-ray diffraction. The study provides insight into the structural characterization techniques that could be applied to our compound of interest, highlighting the importance of understanding electronic configurations and molecular geometry (Arsenyev et al., 2020).
Chemical Reactions and Properties
Chemoselective reactions of 3-benzyloxy-1,2-o-quinone with organometallic reagents have been described by Miller et al. (2009), showcasing the potential for selective addition reactions that could be relevant for modifying the benzoxazole and quinone portions of the target compound (Miller et al., 2009).
Physical Properties Analysis
The study by Langis-Barsetti et al. (2018) on triptycene quinones and quinols delves into the crystalline structures and permeable properties of these compounds. It highlights the solid-state properties and the potential for redox activity, which could provide a foundation for understanding the physical characteristics of benzo-1,4-quinone derivatives (Langis-Barsetti et al., 2018).
科学的研究の応用
Synthesis of Functionalized Aromatic Compounds
Research has demonstrated the synthesis of functionalized 4H-1,2-benzoxazine derivatives, highlighting their potential as intermediates for producing oxygen-functionalized aromatic compounds. The methodology allows for the introduction of various electron-withdrawing substituents on the benzene ring, suggesting a pathway for creating diverse aromatic compounds with potential applications in material science and pharmaceuticals (Nakamura, Uchiyama, & Ohwada, 2003).
Antioxidant and Anticorrosive Applications
Benzoxazinone derivatives have been explored for their antioxidant properties, specifically in the context of lubrication science. These compounds demonstrate the ability to decompose alkyl peroxide radicals, suggesting their utility as antioxidant additives in motor oils, which can enhance the longevity and performance of engine components (Hassan et al., 2011).
Mechanistic Insights into Quinone Cytotoxicity
Quinones, including benzoquinones, have been extensively studied for their cytotoxicity mechanisms, which are crucial in understanding their role in biological systems and potential therapeutic applications. Their reactivity and interactions with cellular components underline the importance of quinones in drug design, especially for anticancer and antibacterial agents (O'Brien, 1991).
Catalysis and Organic Transformations
Quinones have been implicated in catalytic processes, including the oxidative synthesis of benzimidazoles, quinoxalines, and benzoxazoles from primary amines. The application of ortho-quinone catalysis in these reactions showcases the versatility of quinones in facilitating the construction of heterocyclic compounds, which are fundamental structures in numerous pharmaceuticals (Zhang, Qin, Zhang, Luo, 2017).
Environmental and Oxidative Studies
The activation of peroxymonosulfate by benzoquinone for the degradation of pollutants like sulfamethoxazole highlights the environmental applications of quinone-based reactions. Such processes offer a novel nonradical oxidation mechanism, potentially contributing to the development of more efficient water treatment methods (Zhou et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-methyl-1,3-benzoxazole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-9-16-13-4-2-3-12(14(13)20-9)15(19)21-17-10-5-7-11(18)8-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIXMIQURJXKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C(=O)ON=C3C=CC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B5507803.png)
![2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)

![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5507832.png)
![9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507836.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)